

3,4-Dinitrobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 3,4-Dinitrobenzoic acid

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An In-depth Technical Guide to **3,4-Dinitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dinitrobenzoic acid**, a significant compound in various chemical and pharmaceutical applications. This document outlines its fundamental properties, detailed synthesis protocols, and a representative experimental workflow.

Core Molecular Information

Molecular Formula: $C_7H_4N_2O_6$ [\[1\]](#)

Molecular Weight: 212.12 g/mol [\[1\]](#)

Quantitative Data Summary

A compilation of key physicochemical properties of **3,4-Dinitrobenzoic acid** is presented below. These values are essential for a range of experimental and developmental applications.

Property	Value	Unit
Melting Point	166	°C[1]
Water Solubility (at 25°C)	0.673 g / 100 parts	-
Appearance	Crystals from water and alcohol	-[1]
Taste	Bitter	-[1]

Experimental Protocols

Synthesis of 3,4-Dinitrobenzoic Acid

One established method for the synthesis of **3,4-Dinitrobenzoic acid** involves the oxidation of 3-nitro-4-nitrosotoluene, which is prepared from 3-nitro-4-aminotoluene.[1] While detailed protocols for the closely related 2,5-dinitrobenzoic acid are readily available, the synthesis for the 3,4-isomer follows a similar reaction pathway with comparable yields.[2]

Materials:

- 3-nitro-4-aminotoluene
- Concentrated Sulfuric Acid
- Potassium Persulfate
- Potassium Dichromate
- Hydrochloric Acid
- Ice

Procedure:

- Preparation of Caro's Acid: In a suitable vessel, carefully add pulverized potassium persulfate to ice-cold concentrated sulfuric acid while stirring.

- **Formation of 3-Nitro-4-nitrosotoluene:** To a suspension of pulverized 3-nitro-4-aminotoluene in a solution of concentrated sulfuric acid and water, add the prepared Caro's acid. The reaction mixture should be maintained at a controlled temperature. The 3-nitro-4-nitrosotoluene will separate from the solution.
- **Oxidation to 3,4-Dinitrobenzoic Acid:** The separated 3-nitro-4-nitrosotoluene is then oxidized using potassium dichromate in a sulfuric acid solution. The temperature of this exothermic reaction must be carefully controlled by cooling in an ice bath to prevent the reaction from becoming too vigorous.^[2]
- **Isolation and Purification:** The resulting **3,4-Dinitrobenzoic acid** is then isolated by filtration. The crude product can be purified by recrystallization from boiling water or dilute hydrochloric acid to yield a light-colored crystalline product.^[2] From 100g of 3-nitro-4-aminotoluene, a yield of approximately 85g of **3,4-Dinitrobenzoic acid** can be expected after oxidation of the intermediate.^[2]

Another approach involves the selective oxidation of a mixture of dinitrotoluene isomers using an inorganic oxidizing agent like nitric acid or dichromate.^[3] This process can be advantageous for commercial-scale production as it allows for the direct conversion of the 3,4-dinitrotoluene isomer from a crude mixture.^[3]

Experimental Workflow Visualization

The following diagram illustrates a common experimental workflow for the derivatization of alcohols using a dinitrobenzoic acid, a technique often employed for the identification and characterization of these compounds. While the example often cites the 3,5-isomer, the procedural logic is applicable to **3,4-Dinitrobenzoic acid** as well.



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Caption: Workflow for Alcohol Derivatization and Identification.

Applications in Research and Development

3,4-Dinitrobenzoic acid serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3] Its utility in quantitative sugar analysis has also been noted.[1] The derivatization of alcohols to their corresponding 3,4-dinitrobenzoate esters allows for their identification through melting point determination, a common technique in qualitative organic analysis.

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